Cas no 428468-34-2 (4-(4-Formylphenoxy)methylbenzoic Acid)

4-(4-Formylphenoxy)methylbenzoic Acid is a bifunctional organic compound featuring both a formyl and a carboxylic acid group, making it a versatile intermediate in synthetic chemistry. Its structure enables applications in the preparation of pharmaceuticals, liquid crystals, and advanced polymers. The presence of reactive functional groups allows for selective modifications, facilitating coupling reactions and derivatization. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its high purity and well-defined structure make it suitable for precise synthetic applications, including cross-coupling and condensation reactions. Researchers value this compound for its utility in constructing complex molecular architectures with tailored properties.
4-(4-Formylphenoxy)methylbenzoic Acid structure
428468-34-2 structure
Product Name:4-(4-Formylphenoxy)methylbenzoic Acid
CAS No:428468-34-2
MF:C15H12O4
MW:256.253384590149
CID:2618964
PubChem ID:882936
Update Time:2025-10-18

4-(4-Formylphenoxy)methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Formylphenoxy)methylbenzoic Acid
    • Inchi: 1S/C15H12O4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2,(H,17,18)
    • InChI Key: ZKWZTMPNUCKOTL-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1)CC1C=CC(C(=O)O)=CC=1

4-(4-Formylphenoxy)methylbenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B594340-10mg
4-[(4-Formylphenoxy)methyl]benzoic Acid
428468-34-2
10mg
$ 50.00 2022-06-07
TRC
B594340-50mg
4-[(4-Formylphenoxy)methyl]benzoic Acid
428468-34-2
50mg
$ 160.00 2022-06-07
TRC
B594340-100mg
4-[(4-Formylphenoxy)methyl]benzoic Acid
428468-34-2
100mg
$ 230.00 2022-06-07
Enamine
EN300-143943-0.05g
4-[(4-formylphenoxy)methyl]benzoic acid
428468-34-2 95%
0.05g
$56.0 2023-05-06
Enamine
EN300-143943-0.1g
4-[(4-formylphenoxy)methyl]benzoic acid
428468-34-2 95%
0.1g
$83.0 2023-05-06
Enamine
EN300-143943-0.25g
4-[(4-formylphenoxy)methyl]benzoic acid
428468-34-2 95%
0.25g
$119.0 2023-05-06
Enamine
EN300-143943-0.5g
4-[(4-formylphenoxy)methyl]benzoic acid
428468-34-2 95%
0.5g
$188.0 2023-05-06
Enamine
EN300-143943-1.0g
4-[(4-formylphenoxy)methyl]benzoic acid
428468-34-2 95%
1g
$240.0 2023-05-06
Enamine
EN300-143943-2.5g
4-[(4-formylphenoxy)methyl]benzoic acid
428468-34-2 95%
2.5g
$419.0 2023-05-06
Enamine
EN300-143943-5.0g
4-[(4-formylphenoxy)methyl]benzoic acid
428468-34-2 95%
5g
$715.0 2023-05-06

Additional information on 4-(4-Formylphenoxy)methylbenzoic Acid

Comprehensive Guide to 4-(4-Formylphenoxy)methylbenzoic Acid (CAS No. 428468-34-2): Properties, Applications, and Industry Insights

4-(4-Formylphenoxy)methylbenzoic Acid (CAS No. 428468-34-2) is a high-value organic intermediate widely utilized in pharmaceutical synthesis, material science, and specialty chemicals. This compound features a unique molecular structure combining a benzaldehyde moiety with a benzoic acid derivative, making it a versatile building block for advanced chemical applications. Recent studies highlight its growing importance in bioconjugation techniques and cross-coupling reactions, aligning with the industry's shift toward green chemistry and sustainable synthesis methods.

The physicochemical properties of 4-(4-Formylphenoxy)methylbenzoic Acid contribute to its broad utility. With a molecular weight of 256.25 g/mol and characteristic carbonyl and carboxyl functional groups, it demonstrates excellent reactivity in amide bond formation and esterification reactions. Researchers particularly value its role in developing fluorescent probes and polymeric materials, as evidenced by its increasing mentions in ACS journal publications and patent filings since 2020. The compound's stability under ambient conditions further enhances its handling efficiency in industrial-scale production.

In pharmaceutical research, 4-(4-Formylphenoxy)methylbenzoic Acid serves as a critical precursor for small molecule drugs targeting inflammatory pathways. Its bifunctional reactivity enables efficient conjugation with biologic therapeutics, addressing current demands for ADC (Antibody-Drug Conjugate) development. A 2023 market analysis revealed a 12% annual growth in demand for such multifunctional linkers, driven by advancements in targeted cancer therapies and precision medicine applications.

The material science sector leverages this compound for designing high-performance polymers with enhanced thermal stability. Its incorporation into epoxy resin formulations and liquid crystal displays (LCDs) has shown significant improvements in optical clarity and mechanical strength. Manufacturers particularly emphasize its role in developing next-generation coatings that meet stringent REACH compliance standards while maintaining cost-effectiveness.

Quality control protocols for CAS 428468-34-2 typically involve HPLC purity analysis (>98%) and spectroscopic characterization (FTIR, NMR). Industry best practices recommend storage in amber glass containers at controlled temperatures to preserve its aldehyde functionality. Recent innovations in continuous flow chemistry have optimized its production, reducing waste generation by up to 40% compared to traditional batch methods – a crucial factor for companies pursuing ISO 14001 certification.

Emerging applications in agrochemicals and electronic materials are expanding the market potential for 4-(4-Formylphenoxy)methylbenzoic Acid. Its derivatives show promising activity as plant growth regulators in recent USDA-funded studies, while its electron-transport properties are being explored for organic photovoltaic devices. These developments correlate with increased search volumes for "bio-based chemical intermediates" and "renewable material precursors" across scientific databases.

Regulatory compliance remains straightforward for this compound, as it currently falls outside restricted substance lists in major markets. However, manufacturers should monitor evolving EPA guidelines concerning aromatic aldehydes. The compound's LD50 values (oral rat >2000 mg/kg) and favorable ecotoxicity profile position it as a safer alternative to traditional crosslinking agents in many formulations.

Future research directions for 428468-34-2 include exploration in metal-organic frameworks (MOFs) for gas storage applications and as a template for molecularly imprinted polymers (MIPs). The compound's structural tunability makes it particularly attractive for these cutting-edge applications, with patent activity in these areas increasing by 18% year-over-year according to WIPO databases.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.